molecular formula C19H16Cl2N2OS B332083 (Z)-N-(3-CYANO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)-3-(3,4-DICHLOROPHENYL)-2-PROPENAMIDE

(Z)-N-(3-CYANO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)-3-(3,4-DICHLOROPHENYL)-2-PROPENAMIDE

Cat. No.: B332083
M. Wt: 391.3 g/mol
InChI Key: BQJCWDUOVQUGSY-CLFYSBASSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-N-(3-CYANO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)-3-(3,4-DICHLOROPHENYL)-2-PROPENAMIDE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a cyclohepta[b]thiophene ring system, a cyano group, and a dichlorophenyl group, making it a subject of interest in organic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(3-CYANO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)-3-(3,4-DICHLOROPHENYL)-2-PROPENAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the cyclohepta[b]thiophene ring, introduction of the cyano group, and coupling with the dichlorophenyl group. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, ensures the compound meets the required standards for research and application.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(3-CYANO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)-3-(3,4-DICHLOROPHENYL)-2-PROPENAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the cyano and dichlorophenyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations without compromising the integrity of the compound.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility for further applications.

Scientific Research Applications

(Z)-N-(3-CYANO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)-3-(3,4-DICHLOROPHENYL)-2-PROPENAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of (Z)-N-(3-CYANO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)-3-(3,4-DICHLOROPHENYL)-2-PROPENAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or activation of signaling cascades, contributing to its observed effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyclohepta[b]thiophene derivatives and compounds with cyano and dichlorophenyl groups. Examples include:

  • (2Z)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-phenylprop-2-enamide
  • (2Z)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-(4-chlorophenyl)prop-2-enamide

Uniqueness

The uniqueness of (Z)-N-(3-CYANO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)-3-(3,4-DICHLOROPHENYL)-2-PROPENAMIDE lies in its specific combination of functional groups and ring system, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H16Cl2N2OS

Molecular Weight

391.3 g/mol

IUPAC Name

(Z)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-(3,4-dichlorophenyl)prop-2-enamide

InChI

InChI=1S/C19H16Cl2N2OS/c20-15-8-6-12(10-16(15)21)7-9-18(24)23-19-14(11-22)13-4-2-1-3-5-17(13)25-19/h6-10H,1-5H2,(H,23,24)/b9-7-

InChI Key

BQJCWDUOVQUGSY-CLFYSBASSA-N

SMILES

C1CCC2=C(CC1)SC(=C2C#N)NC(=O)C=CC3=CC(=C(C=C3)Cl)Cl

Isomeric SMILES

C1CCC2=C(CC1)SC(=C2C#N)NC(=O)/C=C\C3=CC(=C(C=C3)Cl)Cl

Canonical SMILES

C1CCC2=C(CC1)SC(=C2C#N)NC(=O)C=CC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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